2-(2-Aminoethoxy)-5-chloropyridine hydrochloride
Overview
Description
The compound “2-(2-Aminoethoxy)-5-chloropyridine hydrochloride” seems to be a derivative of "2-(2-Aminoethoxy)ethanol" . The latter is a chemical compound used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for “2-(2-Aminoethoxy)-5-chloropyridine hydrochloride” were not found, there are methods for synthesizing related compounds. For instance, a synthetic reaction to produce [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives has been described . This synthetic reaction does not require isolation and purification of intermediates .
Scientific Research Applications
Structural Studies and Molecular Interactions
- 2-Amino-5-chloropyridine has been extensively studied for its structural properties. A study by (Pourayoubi et al., 2007) revealed that at 100 K, this compound forms centrosymmetric dimers through N—H⋯N hydrogen bonds, contributing to understanding its molecular interactions and aggregation behavior.
Synthesis and Chemical Reactions
- The compound has been involved in various synthetic processes. For instance, (Ji et al., 2003) described its use in the selective amination of polyhalopyridines, highlighting its role in organic synthesis and chemical modifications.
Crystallographic Studies
- (Anagnostis & Turnbull, 1998) conducted a study on a closely related compound, providing insights into the bond lengths and angles in pyridine complexes, which are crucial for understanding the crystal structure of such compounds.
Advanced Material Research
- (Jasrotia et al., 2019) explored the use of 2-amino-5-chloropyridine in creating inorganic-organic hybrid materials, showing its potential in developing new materials with unique properties.
Drug Development and Biological Evaluation
- Research by (Sudhana & Pradeepkiran Jangampalli Adi, 2019) involved the synthesis of dihydropyridine analogs using 2-amino-5-chloropyridine, underlining its role in the development of potential therapeutic agents.
Future Directions
While specific future directions for “2-(2-Aminoethoxy)-5-chloropyridine hydrochloride” were not found, there is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . Current novel approaches to improving cardiac function provide hope that such agents may soon be available .
properties
IUPAC Name |
2-(5-chloropyridin-2-yl)oxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c8-6-1-2-7(10-5-6)11-4-3-9;/h1-2,5H,3-4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFVPFHABRGTIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)-5-chloropyridine hydrochloride | |
CAS RN |
1394042-40-0 | |
Record name | 2-(2-aminoethoxy)-5-chloropyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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